molecular formula C24H17N3O3 B2595969 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 537019-10-6

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2595969
CAS RN: 537019-10-6
M. Wt: 395.418
InChI Key: UPDQGVUGLMDTKP-UHFFFAOYSA-N
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Description

“N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of related heterocyclic compounds have been extensively explored due to their significant pharmacological importance and roles in various biochemical processes. The literature review by Mazimba (2016) discusses the synthetic procedures for 6H-benzo[c]chromen-6-ones, which share a core structural similarity with the compound , highlighting the need for synthetic protocols due to the limited quantities produced by natural sources. These compounds serve as core structures of secondary metabolites and are crucial in pharmacology, necessitating efficient synthetic methods for their production (Mazimba, 2016).

Applications in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, demonstrate significant usefulness as synthetic intermediates due to their versatile applications in organic synthesis, catalysis, and medicinal chemistry. Li et al. (2019) highlighted the importance of these compounds in forming metal complexes, designing catalysts, and their applications in asymmetric synthesis and drug development, pointing out the biological relevance of some potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Potential Biological and Medicinal Applications

The exploration of heterocyclic compounds for their antitumor activity is a critical area of research. Iradyan et al. (2009) reviewed the antitumor activity of various imidazole derivatives, which are structurally related to the compound of interest. These derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing stages for new antitumor drugs, underscoring the potential of these structures in the development of compounds with diverse biological properties (Iradyan et al., 2009).

properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-15-6-5-11-27-14-20(26-22(15)27)16-8-4-9-18(12-16)25-23(28)19-13-17-7-2-3-10-21(17)30-24(19)29/h2-14H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDQGVUGLMDTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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